molecular formula C20H19F3N2O2 B2862126 4-(tert-butyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 672951-00-7

4-(tert-butyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate

Cat. No.: B2862126
CAS No.: 672951-00-7
M. Wt: 376.379
InChI Key: DVYBVKFTMYYDAH-UHFFFAOYSA-N
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Description

The compound 4-(tert-butyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate (hereafter referred to as the "target compound") is a benzimidazole derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the benzimidazole ring and a 4-(tert-butyl)phenyl ester moiety. Key identifiers include CAS numbers such as 313241-14-4 and alternative names like 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid ester .

Benzimidazole derivatives are widely explored for their biological activities, including enzyme inhibition (e.g., kinases, proteases) and receptor modulation. The trifluoromethyl group enhances metabolic stability and binding affinity, while the tert-butyl group may improve lipophilicity and bioavailability .

Properties

IUPAC Name

(4-tert-butylphenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-19(2,3)13-8-10-14(11-9-13)27-17(26)12-25-16-7-5-4-6-15(16)24-18(25)20(21,22)23/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYBVKFTMYYDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(tert-butyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate (CAS No. 672951-00-7) is a benzimidazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H19F3N2O2C_{20}H_{19}F_{3}N_{2}O_{2}, with a molecular weight of approximately 392.37 g/mol. The presence of the trifluoromethyl group and the benzimidazole moiety is significant for its biological activity.

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit notable antimicrobial properties. The compound was evaluated for its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/mL
Escherichia coli8 μg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)4 μg/mL
Candida albicans64 μg/mL

The results indicate that the compound shows significant antibacterial activity, particularly against MRSA, which is critical in treating resistant infections .

Antiproliferative Activity

The antiproliferative effects of this compound were assessed using various cancer cell lines. Notably, it displayed potent activity against the MDA-MB-231 breast cancer cell line with an IC50 value of approximately 16.38 μM. This suggests a strong potential for further development as an anticancer agent .

The biological activity of benzimidazole derivatives, including this compound, may be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : These compounds can disrupt DNA replication processes, leading to apoptosis in cancer cells.
  • Membrane Permeability : The lipophilic nature of the compound enhances its ability to penetrate cellular membranes, facilitating its action.
  • Pro-apoptotic Factors : Compounds like this one can induce apoptosis by disrupting mitochondrial membrane potential and releasing cytochrome c into the cytosol, activating caspases that lead to cell death .

Case Studies

Several studies have documented the efficacy of benzimidazole derivatives:

  • A study reported that related benzimidazole compounds exhibited MIC values as low as 2 μg/mL against Staphylococcus aureus, indicating their potential as effective antibacterial agents .
  • Another investigation highlighted the antiproliferative effects on various cancer cell lines, noting that compounds with similar structures often showed enhanced activity due to specific substitutions on their phenyl rings .

Comparison with Similar Compounds

Benzimidazole Derivatives with Triazole/Thiazole Moieties

Compounds such as 9a–e () share the benzimidazole core but incorporate triazole-thiazole-acetamide side chains. For example:

  • 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide.
Property Target Compound 9c ()
Core Structure Benzimidazole + acetate ester Benzimidazole + triazole-thiazole
Key Substituents -CF₃, tert-butyl phenyl Bromophenyl, triazole
Molecular Weight (Da) ~380 (estimated) ~550 (estimated)
Synthesis Yield N/A 89–93% (similar compounds)

Key Differences :

  • The target compound’s ester group simplifies synthesis compared to the multi-step assembly of triazole-thiazole systems in 9a–e .
  • Docking studies () suggest that 9c binds to enzyme active sites via its triazole-thiazole arm, whereas the target compound’s tert-butyl group may favor hydrophobic interactions .

Trifluoromethyl-Substituted Compounds

Compounds 10d–f () and others () highlight the role of -CF₃ in modulating properties:

Compound Structure Yield ESI-MS [M+H]⁺ (Da)
Target Compound Benzimidazole + -CF₃ + tert-butyl ester N/A ~380 (estimated)
10d () Thiazole + -CF₃ + piperazine 93.4% 548.2
10e () Thiazole + -CF₃ (meta) + piperazine 92.0% 548.2
10f () Thiazole + -Cl + piperazine 89.1% 514.2

Key Findings :

  • The -CF₃ group in 10d–e correlates with higher yields (~92–93%) compared to 10f (89.1%), suggesting -CF₃ may stabilize intermediates or enhance reactivity .
  • The target compound’s -CF₃ on benzimidazole likely increases electron deficiency, affecting binding compared to thiazole-based -CF₃ derivatives .

tert-Butyl-Containing Esters

Patents () highlight tert-butyl esters’ prevalence in drug design:

Compound () Structure Key Feature
Target Compound Benzimidazole + tert-butyl ester Ester linkage to aromatic ring
EP 1 763 351 B9 () Cyclopentyl carbamate + tert-butyl Carbamate linkage

Key Differences :

  • Carbamates () exhibit greater hydrolytic stability than acetates, suggesting the target compound may require prodrug strategies .

Benzimidazole vs. Benzotriazole Derivatives

lists 1-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium iodide , differing in the heterocycle core:

Property Target Compound (Benzimidazole) Benzotriazole Derivative ()
Aromatic System Benzimidazole (2 N atoms) Benzotriazole (3 N atoms)
Electronic Effects Moderate electron withdrawal Strong electron withdrawal
Bioactivity Enzyme inhibition (hypothesized) Photocatalysis, corrosion inhibition

Key Insight :
Benzimidazoles are more common in medicinal chemistry due to their balanced electronic profile, whereas benzotriazoles are often used in materials science .

Data Tables

Table 1: Comparative Molecular Properties

Compound Molecular Formula Molecular Weight (Da) Key Substituents
Target Compound C₂₀H₁₈F₃N₂O₂ 380.36 -CF₃, tert-butyl phenyl
9c () C₂₈H₂₂BrN₇O₂S 600.48 Bromophenyl, triazole
10d () C₂₃H₂₅F₃N₅O₃S 548.54 -CF₃, piperazine

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